molecular formula C7H17ClN2O B3107211 trans-4-(Dimethylamino)-3-piperidinol dihydrochloride CAS No. 1609406-33-8

trans-4-(Dimethylamino)-3-piperidinol dihydrochloride

Cat. No.: B3107211
CAS No.: 1609406-33-8
M. Wt: 180.67 g/mol
InChI Key: RNPCSBPVXOFDRL-LEUCUCNGSA-N
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Description

trans-4-(Dimethylamino)-3-piperidinol dihydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a piperidinol ring substituted with a dimethylamino group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)-3-piperidinol dihydrochloride typically involves the reaction of piperidinol with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and efficiency in the production process. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: trans-4-(Dimethylamino)-3-piperidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidinols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, trans-4-(Dimethylamino)-3-piperidinol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is utilized as a reagent for studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it valuable for biochemical assays.

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for developing new drugs targeting neurological disorders and other diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-4-(Dimethylamino)-3-piperidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s ability to cross biological membranes enhances its efficacy in various applications.

Comparison with Similar Compounds

  • trans-4-(Dimethylamino)cyclohexanol
  • trans-4-(Dimethylamino)-4’-cyanostilbene
  • trans-4-(Dimethylamino)styryl-1-methylpyridinium iodide

Comparison: Compared to these similar compounds, trans-4-(Dimethylamino)-3-piperidinol dihydrochloride exhibits unique properties due to the presence of the piperidinol ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1609406-33-8

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

(3S,4S)-4-(dimethylamino)piperidin-3-ol;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-9(2)6-3-4-8-5-7(6)10;/h6-8,10H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1

InChI Key

RNPCSBPVXOFDRL-LEUCUCNGSA-N

SMILES

CN(C)C1CCNCC1O.Cl.Cl

Isomeric SMILES

CN(C)[C@H]1CCNC[C@@H]1O.Cl

Canonical SMILES

CN(C)C1CCNCC1O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(Dimethylamino)-3-piperidinol dihydrochloride
Reactant of Route 2
trans-4-(Dimethylamino)-3-piperidinol dihydrochloride
Reactant of Route 3
trans-4-(Dimethylamino)-3-piperidinol dihydrochloride
Reactant of Route 4
trans-4-(Dimethylamino)-3-piperidinol dihydrochloride
Reactant of Route 5
trans-4-(Dimethylamino)-3-piperidinol dihydrochloride
Reactant of Route 6
trans-4-(Dimethylamino)-3-piperidinol dihydrochloride

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